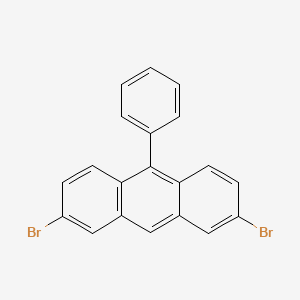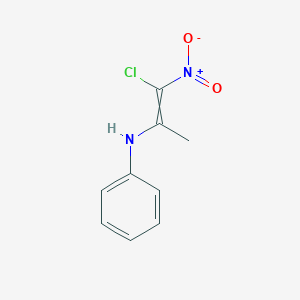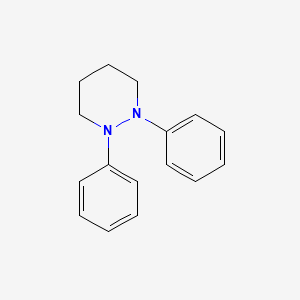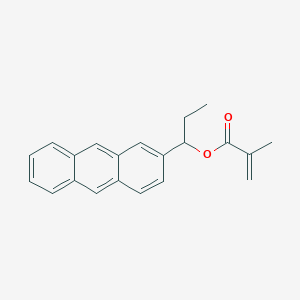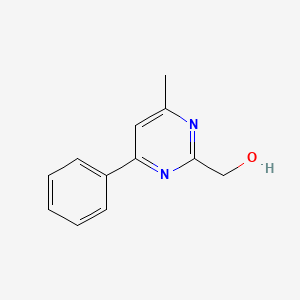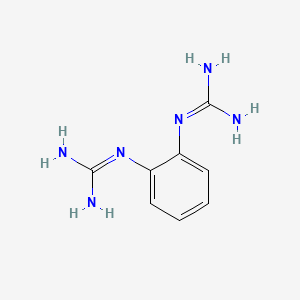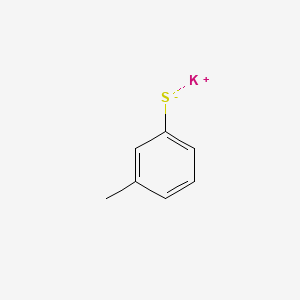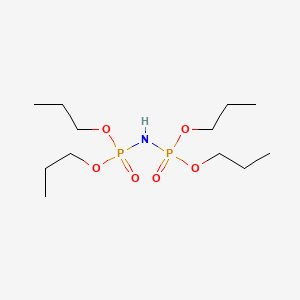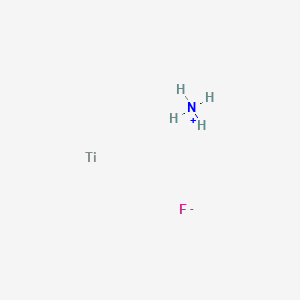
Azanium;titanium;fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;titanium;fluoride is a compound that consists of azanium (NH4+), titanium (Ti), and fluoride (F)
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azanium;titanium;fluoride typically involves the reaction of titanium compounds with fluoride sources in the presence of azanium ions. One common method is the dissolution of titanium metal in hydrogen fluoride, which produces titanium fluoride. The reaction can be represented as follows:
Ti+4HF→TiF4+2H2
In the presence of azanium ions, the resulting titanium fluoride can form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process often includes the use of high-purity titanium and controlled environments to ensure the formation of the desired compound. Techniques such as chemical vapor deposition (CVD) and hydrothermal synthesis are also employed to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Azanium;titanium;fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: Reduction reactions can convert titanium to lower oxidation states.
Substitution: Fluoride ions in the compound can be substituted with other halides or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, chlorine, and other halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include titanium tetrafluoride (TiF4), titanium trifluoride (TiF3), and other titanium halides. These products have various applications in different fields.
Scientific Research Applications
Azanium;titanium;fluoride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, including as a component in biosensors.
Medicine: Studied for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of high-performance materials, such as coatings and composites, due to its excellent chemical stability and resistance to corrosion.
Mechanism of Action
The mechanism of action of azanium;titanium;fluoride involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to the coordination of titanium ions with fluoride and azanium ions. This coordination influences the electrochemical behavior and stability of the compound, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
Titanium(III) fluoride (TiF3): A violet, paramagnetic solid with similar chemical properties.
Titanium tetrafluoride (TiF4): A compound used in the production of high-purity titanium powder.
Titanium(IV) chloride (TiCl4): A commonly used titanium compound with different halide coordination.
Uniqueness
Azanium;titanium;fluoride is unique due to the presence of azanium ions, which enhance its chemical stability and reactivity. This makes it particularly useful in applications requiring high-performance materials and catalysts.
Properties
CAS No. |
64973-55-3 |
|---|---|
Molecular Formula |
FH4NTi |
Molecular Weight |
84.904 g/mol |
IUPAC Name |
azanium;titanium;fluoride |
InChI |
InChI=1S/FH.H3N.Ti/h1H;1H3; |
InChI Key |
OXAUNDBQHKIUSD-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[F-].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



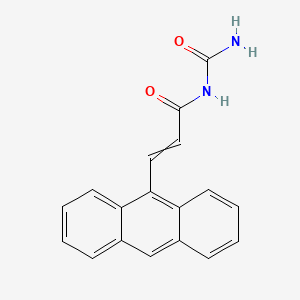
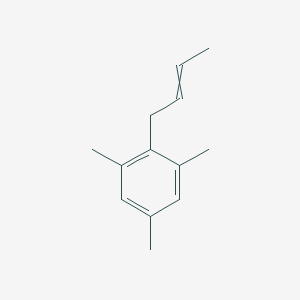
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

